molecular formula C14H16N2O4S B6749957 (3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

(3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B6749957
M. Wt: 308.35 g/mol
InChI Key: JYKCLOWZJYTKSE-PHIMTYICSA-N
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Description

(3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound with a unique structure It belongs to the class of pyrrole derivatives and features a sulfonyl group attached to an ethylphenyl moiety

Properties

IUPAC Name

(3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-2-9-5-3-4-6-12(9)21(19,20)16-7-10-11(8-16)14(18)15-13(10)17/h3-6,10-11H,2,7-8H2,1H3,(H,15,17,18)/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKCLOWZJYTKSE-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)N2CC3C(C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1S(=O)(=O)N2C[C@@H]3[C@H](C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 2-ethylphenylsulfonyl chloride with a pyrrole derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved can include inhibition of key enzymes in metabolic processes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with sulfonyl groups, such as:

  • (3aR,6aS)-5-(2-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
  • (3aR,6aS)-5-(2-chlorophenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Uniqueness

What sets (3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its specific ethylphenyl substitution, which can influence its reactivity and interaction with biological targets. This unique structural feature may confer distinct properties, such as enhanced binding affinity or selectivity in biological systems.

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